(1R)-1-(4-nitrophenyl)ethane-1,2-diol
Description
BenchChem offers high-quality (1R)-1-(4-nitrophenyl)ethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(4-nitrophenyl)ethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHBFHEOQUUAR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364176 | |
| Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77977-74-3 | |
| Record name | (1R)-1-(4-nitrophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of (1R)-1-(4-nitrophenyl)ethane-1,2-diol in Water and Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of (1R)-1-(4-nitrophenyl)ethane-1,2-diol. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical principles governing the solubility of this compound and offers a detailed, field-proven experimental protocol for its quantitative determination. In the absence of extensive published quantitative data, this guide emphasizes a predictive approach based on molecular structure and provides the necessary tools for researchers to generate their own high-quality solubility data.
Introduction: The Significance of Solubility in Research and Development
(1R)-1-(4-nitrophenyl)ethane-1,2-diol is a chiral compound featuring a polar diol moiety and a nitro-substituted aromatic ring.[1] Its structural attributes suggest a nuanced solubility profile, a critical parameter that influences a wide array of applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. Understanding and quantifying the solubility of this molecule in various solvent systems is paramount for optimizing experimental design, ensuring reproducibility, and developing robust applications. This guide provides both the theoretical underpinnings and the practical steps to achieve this.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of (1R)-1-(4-nitrophenyl)ethane-1,2-diol, presented in Figure 1, is key to predicting its solubility.
Figure 1: Chemical Structure of (1R)-1-(4-nitrophenyl)ethane-1,2-diol (Image of the chemical structure would be placed here in a real document)
Key Structural Features Influencing Solubility:
-
Two Hydroxyl (-OH) Groups: These groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a favorable interaction with polar, protic solvents like water.[2]
-
Nitro (-NO2) Group: This is a polar, aprotic group that can participate in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.
-
Phenyl Ring: This aromatic ring is nonpolar and contributes to the lipophilicity of the molecule, suggesting some solubility in nonpolar organic solvents.
Based on these features, a qualitative solubility profile can be predicted, which is summarized in Table 1.
Table 1: Predicted Qualitative Solubility of (1R)-1-(4-nitrophenyl)ethane-1,2-diol
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The diol group can form strong hydrogen bonds with these solvents, facilitating dissolution.[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can effectively solvate the polar nitro group and interact with the hydroxyl groups. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar phenyl ring will have favorable interactions, but the polar diol and nitro groups will limit overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity that can interact with both the polar and nonpolar regions of the molecule. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[3][4] This method is considered the gold standard for its reliability and reproducibility.
Materials and Equipment
-
(1R)-1-(4-nitrophenyl)ethane-1,2-diol (ensure purity)
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of (1R)-1-(4-nitrophenyl)ethane-1,2-diol (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 2 mL). The presence of undissolved solid is crucial to ensure saturation.[3]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.
-
For finer particles, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are disturbed or collected.
-
Perform a precise dilution of the collected supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Prepare a calibration curve using known concentrations of (1R)-1-(4-nitrophenyl)ethane-1,2-diol.
-
Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents.
Table 2: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
Interpreting the Results: The experimentally determined solubility values should be analyzed in the context of the theoretical predictions. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions that may not be immediately apparent from the molecular structure alone.
Conclusion
This technical guide has provided a dual approach to understanding the solubility of (1R)-1-(4-nitrophenyl)ethane-1,2-diol. By combining a theoretical framework based on molecular structure with a detailed, practical protocol for experimental determination, researchers are well-equipped to both predict and quantify the solubility of this compound in a range of aqueous and organic solvents. The methodologies and principles outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development activities.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9793932, (1R)-1-(4-nitrophenyl)ethan-1-ol.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4117200, 1-(4-Nitrophenyl)ethane-1,2-diol.
- Reddit. (2016). Why is bromine only slightly soluable but ethane-1-2-diol is miscible?.
Sources
Thermodynamic & Kinetic Stability Profile: (1R)-1-(4-nitrophenyl)ethane-1,2-diol
This technical guide details the thermodynamic and kinetic stability profile of (1R)-1-(4-nitrophenyl)ethane-1,2-diol , a critical chiral intermediate often utilized in the synthesis of phenicol antibiotics (e.g., Chloramphenicol analogs) and adrenergic agonists.
Executive Summary
(1R)-1-(4-nitrophenyl)ethane-1,2-diol (CAS: 88057-19-6 for racemate; specific isomer requires chiral distinction) represents a class of benzylic diols where stereochemical integrity is the primary quality attribute. Its stability is governed by two competing forces: the thermodynamic stability of the crystal lattice (influenced by hydrogen bonding networks) and the kinetic instability of the chiral center, which is susceptible to racemization and oxidation due to the electronic effects of the para-nitro group.
This guide provides a mechanistic analysis of these factors, offering actionable protocols for stability assessment in drug development workflows.
Molecular Architecture & Electronic Baseline[1]
To understand the stability of this molecule, one must first analyze its electronic environment.
-
Chiral Center (C1): The benzylic carbon is the stereogenic center. In the (1R) configuration, the hydroxyl group is spatially defined.
-
The p-Nitro Effect: The nitro group (
) is a strong electron-withdrawing group (EWG).-
Impact on Acid Stability: By withdrawing electron density from the benzene ring, the nitro group destabilizes the formation of a benzylic carbocation. Consequently, this molecule is theoretically more resistant to acid-catalyzed racemization (via
mechanisms) compared to electron-rich analogs (e.g., methoxy-derivatives). -
Impact on Base Stability: The EWG increases the acidity of the benzylic proton. This makes the molecule more susceptible to base-catalyzed racemization via deprotonation.
-
Calculated Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 183.16 g/mol | Small molecule, high crystallization potential. |
| LogP | ~0.2 - 0.5 | Low lipophilicity; significant water solubility. |
| H-Bond Donors | 2 | High potential for inter-molecular H-bonding (lattice stability). |
| H-Bond Acceptors | 4 | Includes nitro group oxygens.[1][2] |
| Polar Surface Area | ~86 Ų | Indicates high hygroscopicity risk. |
Solid-State Thermodynamic Stability
Melting Point and Polymorphism
While the racemic mixture typically melts in the range of 95–105°C, the pure enantiomer often exhibits a distinct melting point (MP) and heat of fusion (
-
Wallach’s Rule Application: In chiral systems, racemic crystals are often denser and have higher melting points than their pure enantiomers due to more efficient packing (centrosymmetric space groups). However, exceptions exist.
-
Polymorph Risk: The presence of two hydroxyl groups and a nitro group creates multiple opportunities for hydrogen bonding motifs. This increases the probability of polymorphism .
-
Metastable forms may precipitate during rapid cooling, leading to shelf-life instability.
-
Stable forms are thermodynamically preferred but may have lower solubility.
-
Hygroscopicity
The "diol" functionality makes the solid highly hygroscopic. Moisture uptake is a critical instability vector because:
-
Plasticization: Absorbed water lowers the glass transition temperature (
) of amorphous regions, promoting crystallization or degradation. -
Hydrolytic Medium: Water provides the medium for proton exchange, accelerating racemization.
Chemical Stability & Degradation Pathways
The chemical stability of (1R)-1-(4-nitrophenyl)ethane-1,2-diol is defined by three primary degradation vectors.
Racemization (The Critical Quality Attribute)
Loss of optical purity is the highest risk.
-
Acidic Pathway: Protonation of the benzylic -OH followed by water loss generates a carbocation. As noted in Section 2, the p-nitro group slows this, but strong acids (pH < 1) or high temperatures will still drive it.
-
Basic Pathway: Base-mediated abstraction of the benzylic proton leads to a planar enolate-like intermediate, which re-protonates racemically.
Oxidation
The benzylic alcohol is prone to oxidation to 2-hydroxy-1-(4-nitrophenyl)ethan-1-one (an
-
Presence of metal ions (Fe, Cu).
-
Exposure to light (photochemical oxidation).
-
High pH (base-catalyzed autoxidation).
Oxidative Cleavage
Under aggressive oxidative conditions (e.g., peroxides), the C1-C2 bond can cleave, yielding 4-nitrobenzoic acid.
Visualization: Degradation Network
The following diagram illustrates the kinetic pathways affecting the molecule's stability.
Figure 1: Mechanistic degradation pathways. Red arrows indicate primary racemization risks; green arrows indicate oxidative risks.
Experimental Protocols for Stability Assessment
To validate the stability of your specific lot, the following self-validating protocols are recommended.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine melting point, heat of fusion, and detect polymorphs. Why: A sharp melting endotherm confirms purity. A broad or multi-peak endotherm indicates solvates, polymorph mixtures, or degradation.
-
Sample Prep: Weigh 2–5 mg of (1R)-diol into a Tzero aluminum pan. Crimp non-hermetically (to allow moisture escape) or hermetically (to assess closed-system stability).
-
Ramp: Equilibrate at 25°C. Ramp at 10°C/min to 150°C.
-
Analysis:
-
Identify
(Melting). -
Integrate peak for
(J/g). -
Self-Validation: Run a cooling cycle (-10°C/min) and reheat. If the MP shifts, the substance exhibits polymorphism.
-
Protocol: Chiral HPLC for Racemization Kinetics
Objective: Quantify Enantiomeric Excess (ee) degradation over time. Why: Standard HPLC cannot distinguish enantiomers. Chiral stationary phases (CSP) are required.
-
Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives). Note: Immobilized phases are preferred over coated phases to allow broader solvent compatibility.
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[3] Isocratic.
-
Detection: UV at 270 nm (Nitro group absorption max).
-
Stress Test Workflow:
-
Prepare 1 mg/mL solutions in Mobile Phase.
-
Spike separate aliquots with:
-
0.1 N HCl (Acid stress).
-
0.1 N NaOH (Base stress).
-
3%
(Oxidative stress).
-
-
Incubate at 40°C.
-
Inject at T=0, 4h, 24h.
-
Calculation:
.
-
Visualization: Stability Testing Workflow
Figure 2: Workflow for assessing thermodynamic and kinetic stability according to ICH guidelines.
Implications for Process Chemistry
When using (1R)-1-(4-nitrophenyl)ethane-1,2-diol as a drug intermediate:
-
Storage: Store in tight, light-resistant containers at controlled room temperature (20–25°C). Desiccants are mandatory due to hygroscopicity.
-
Reaction Conditions: Avoid strong bases (pH > 10) during downstream processing (e.g., during protection of the diol) to prevent racemization.
-
Solvent Selection: Avoid protic solvents at high temperatures if high optical purity is required. Use aprotic solvents (DCM, THF) for derivatization reactions.
References
-
Vertex AI Search. (2023). Racemization mechanism of benzylic diols and thiyl radical mediated pathways. ResearchGate. Link
-
PubChem. (2023).[2][4] 1-(4-Nitrophenyl)ethane-1,2-diol Compound Summary. National Library of Medicine.[4] Link
-
Royal Society of Chemistry. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation and Racemization Studies. Journal of the American Chemical Society. Link
-
Diva Portal. (2023). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds. Link
Sources
An In-depth Technical Guide to the (1R) and (1S)-1-(4-nitrophenyl)ethane-1,2-diol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the (1R) and (1S) enantiomers of 1-(4-nitrophenyl)ethane-1,2-diol, a chiral vicinal diol with potential significance in synthetic chemistry and drug development. This document delves into the fundamental principles of its stereochemistry, outlines detailed experimental protocols for its racemic and enantioselective synthesis, and describes methods for the analytical separation of its enantiomers. While direct comparative biological data for these specific enantiomers is not extensively available in public literature, this guide explores the known bioactivities of structurally related compounds to infer potential pharmacological relevance and underscores the importance of stereoisomer differentiation in research and development.
Introduction to Chirality and the Significance of Enantiomers
Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images.[1] These mirror-image isomers are known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[2] However, they exhibit distinct behavior in the presence of other chiral entities, including chiral reagents, catalysts, and, most importantly, biological systems. The receptors, enzymes, and other macromolecules that constitute the machinery of living organisms are themselves chiral, leading to often profound differences in the pharmacological and toxicological profiles of individual enantiomers.
The 1-(4-nitrophenyl)ethane-1,2-diol molecule possesses a single stereocenter at the C1 carbon, giving rise to two enantiomers: (1R)-1-(4-nitrophenyl)ethane-1,2-diol and (1S)-1-(4-nitrophenyl)ethane-1,2-diol. The "R" (from the Latin rectus, for right) and "S" (from the Latin sinister, for left) descriptors are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous system for naming stereoisomers.
Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP rules assign priorities to the four substituents attached to a chiral center based on atomic number.[3] The atom with the highest atomic number receives the highest priority. If two atoms are identical, the comparison proceeds to the next atoms along the respective chains until a point of difference is reached.[3] For 1-(4-nitrophenyl)ethane-1,2-diol, the priorities of the substituents on the C1 stereocenter are as follows:
-
-OH (Oxygen, atomic number 8)
-
-C₆H₄NO₂ (The carbon of the phenyl ring is attached to other carbons)
-
-CH₂OH (The carbon is attached to an oxygen)
-
-H (Hydrogen, atomic number 1)
To assign the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 to 3) is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.
Physicochemical Properties of the Enantiomers
While most physical properties of enantiomers are identical, their interaction with plane-polarized light is a defining characteristic.
Table 1: Physicochemical Properties of 1-(4-nitrophenyl)ethane-1,2-diol
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | [4] |
| Molecular Weight | 183.16 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Melting Point | Not specifically reported for enantiomers | - |
| Optical Rotation | ||
| (1R)-enantiomer | Specific value not found in literature; expected to be equal in magnitude and opposite in sign to the (1S)-enantiomer. For the analogous (R)-(-)-1-phenyl-1,2-ethanediol, [α]D²⁰ = -69° (c=1 in CHCl₃).[5][6] | - |
| (1S)-enantiomer | Specific value not found in literature; expected to be equal in magnitude and opposite in sign to the (1R)-enantiomer. For the analogous (S)-(+)-1-phenyl-1,2-ethanediol, [α]D²⁰ = +69° (c=1 in CHCl₃) can be inferred. | - |
Synthesis of 1-(4-nitrophenyl)ethane-1,2-diol
The synthesis of 1-(4-nitrophenyl)ethane-1,2-diol can be achieved through both racemic and enantioselective routes, starting from 4-nitrostyrene.
Racemic Synthesis via Upjohn Dihydroxylation
The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes to produce racemic vicinal diols.[8] This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species.[9]
Experimental Protocol: Racemic Dihydroxylation of 4-Nitrostyrene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrostyrene (1.0 equiv.) in a 10:1 mixture of acetone and water.
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.1 equiv.) to the solution and stir until dissolved.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2.5 wt% solution in tert-butanol, 0.002 equiv.) dropwise. Caution: Osmium tetroxide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes.
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield racemic 1-(4-nitrophenyl)ethane-1,2-diol.
Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[10] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome. Commercially available "AD-mix" reagents greatly simplify this procedure.[3]
-
AD-mix-α: Contains the chiral ligand (DHQ)₂PHAL and typically yields the (S)-diol for monosubstituted alkenes like 4-nitrostyrene.
-
AD-mix-β: Contains the pseudoenantiomeric ligand (DHQD)₂PHAL and typically yields the (R)-diol.[3]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Nitrostyrene
-
Reaction Setup: To a round-bottom flask, add a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Add AD-mix-α or AD-mix-β (approx. 1.4 g per 1 mmol of alkene). Stir at room temperature until two clear phases are formed. For some substrates, the addition of methanesulfonamide (CH₃SO₂NH₂) (1.0 equiv.) can improve the reaction rate and enantioselectivity.
-
Substrate Addition: Cool the mixture to 0 °C in an ice bath. Add 4-nitrostyrene (1.0 equiv.) to the cold, stirred mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. The reaction time can vary from 6 to 24 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Work-up: Add ethyl acetate to the mixture and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched diol.
Chiral Separation and Analysis
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating and quantifying enantiomers.[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including vicinal diols.[1][12]
Experimental Protocol: Chiral HPLC Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® or CHIRALCEL® series column (e.g., CHIRALPAK IA, IB, IC, or OD-H). The selection of the specific column and mobile phase often requires screening.[13]
-
Mobile Phase: A typical starting point for method development is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention times.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the 4-nitrophenyl group has strong absorbance (e.g., around 270 nm).
-
Sample Preparation: Dissolve the racemic or enantiomerically enriched diol in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the equilibrated column and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.[11]
Calculation of Enantiomeric Excess (ee): ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Biological Activity: A Comparative Perspective
Direct experimental data on the specific biological activities of (1R)- and (1S)-1-(4-nitrophenyl)ethane-1,2-diol is limited in the current scientific literature. However, the principle of stereospecificity in pharmacology is well-established, and examining related structures can provide valuable insights into potential differences.
-
General Activity of Nitrophenyl Compounds: The nitroaromatic moiety is present in numerous compounds with diverse biological activities, including antimicrobial and antiproliferative effects.[14][15] For instance, certain nitro-substituted compounds have been investigated as potential inhibitors of enzymes like carbonic anhydrase.
-
Bioactivity of Vicinal Diols: Vicinal diols are common structural motifs in many biologically active natural products.[2] The hydroxyl groups can participate in hydrogen bonding interactions with biological targets.
-
Inference from a Structurally Similar Compound: The (S)-enantiomer of the related compound 1-(4-hydroxyphenyl)ethane-1,2-diol has been identified as an active constituent in Angelica sinensis and has shown significant inhibitory activity against the growth of Aeromonas hydrophila, as well as exhibiting anticoagulative properties.[16] This highlights that for structurally similar diols, the stereochemistry can be critical for a specific biological effect.
-
Potential as Enzyme Inhibitors: Diol-containing molecules can act as inhibitors of various enzymes. The precise spatial arrangement of the hydroxyl groups and the phenyl ring in the (1R) and (1S) enantiomers would lead to different binding affinities and orientations within an enzyme's active site, potentially resulting in one enantiomer being a more potent inhibitor than the other.
Given the established importance of stereochemistry in drug-receptor and drug-enzyme interactions, it is highly probable that the (1R) and (1S) enantiomers of 1-(4-nitrophenyl)ethane-1,2-diol will exhibit different biological activities. One enantiomer may be responsible for a desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. Therefore, the separate synthesis and biological evaluation of each enantiomer are crucial steps in any drug discovery and development program involving this scaffold.
Conclusion
The (1R) and (1S) enantiomers of 1-(4-nitrophenyl)ethane-1,2-diol are distinct chemical entities whose fundamental difference lies in their three-dimensional structure and their interaction with plane-polarized light. This guide has provided a robust framework for their synthesis, separation, and characterization, grounded in established chemical principles and methodologies. The Sharpless Asymmetric Dihydroxylation offers a reliable and predictable route to access each enantiomer with high optical purity. While a direct comparison of their biological activities remains an area for future investigation, the principles of stereopharmacology and data from analogous compounds strongly suggest that such differences exist and are significant. For researchers in drug development, the ability to synthesize and evaluate these enantiomers separately is not merely an academic exercise but a critical necessity for understanding their full therapeutic potential and safety profiles.
References
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
-
1-(4-Nitrophenyl)ethane-1,2-diol. PubChem. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
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Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PMC. [Link]
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Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
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Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies. [Link]
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Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst. PMC. [Link]
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Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide (OsO4). Reagent Reactions. [Link]
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Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Nature. [Link]
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Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC. [Link]
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HPLC Chiral Columns. Element Lab Solutions. [Link]
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Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
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Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. JOCPR. [Link]
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Alkene to Diol - Common Conditions. Organic Chemistry Data. [Link]
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1,2-Bis(4-nitrophenyl)ethane. PubChem. [Link]
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Highly selective resolution of racemic 1-phenyl-1,2-ethanediol by a novel strain Kurthia gibsonii SC0312. PubMed. [Link]
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OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]
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Involvement of different pathways in the genotoxicity of nitropropanes in cultured mammalian cells. PubMed. [Link]
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1-(4-nitrophenyl)ethane-1,2-diol (C8H9NO4). PubChemLite. [Link]
-
Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]
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1,2-Ethanediol, 1-phenyl-. NIST WebBook. [Link]
-
Racemic or enantioselective osmium-catalyzed dihydroxylation of olefins under near-neutral conditions. Arkivoc. [Link]
-
Synthesis and Study on Biological Effect of The (1E,4E)-1,5-bis (4-nitrophenyl) penta-1,4-dien-3-one. ResearchGate. [Link]
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Antimicrobial activities of nitrofurantoin and some novel nitrofuran compounds. UCL Discovery. [Link]
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Antiviral and antimicrobial activities of new nitrobutane derivatives. PubMed. [Link]
-
Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Dove Medical Press. [Link]
-
Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. [Link]
-
Enzyme inhibitor – Knowledge and References. Taylor & Francis. [Link]
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Navigating the Unseen: A Technical Guide to the Safety and Toxicity of (1R)-1-(4-nitrophenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Compound Identity and Physicochemical Characteristics
(1R)-1-(4-nitrophenyl)ethane-1,2-diol is a chiral organic compound featuring a 4-nitrophenyl group attached to an ethane-1,2-diol backbone. The presence of the nitro group, a potent electron-withdrawing moiety, and the hydrophilic diol functionality, bestows upon the molecule a unique combination of properties that influence its biological activity and toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄ | PubChem[1] |
| Molecular Weight | 183.16 g/mol | PubChem[1] |
| CAS Number | 88057-19-6 | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Solubility | No data available; expected to have some water solubility due to the diol group and polarity from the nitro group. | Inferred |
Hazard Identification and Safety Data Sheet (SDS) Profile
GHS Classification:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Inferred Potential Hazards (based on analogous compounds):
-
Acute Oral Toxicity: While no specific data exists for the target compound, nitrophenol compounds can be harmful if swallowed.[2]
-
Skin Irritation: Some nitrophenyl derivatives are known to cause skin irritation.[3]
-
Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[3]
-
Methemoglobinemia: A key toxicological concern with many nitroaromatic compounds is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. This has been observed with 4-nitrophenol.[4]
Toxicological Profile: A Data-Driven Inference
Direct toxicological studies on (1R)-1-(4-nitrophenyl)ethane-1,2-diol are scarce. Therefore, this section will heavily leverage the extensive data available for its close structural analog, 4-nitrophenol, to provide a scientifically grounded toxicological assessment. It is crucial for the reader to understand that these are informed extrapolations and should be treated with appropriate scientific caution.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of 4-nitrophenol have been studied in animals and provide a likely model for (1R)-1-(4-nitrophenyl)ethane-1,2-diol.
-
Absorption: 4-nitrophenol is rapidly absorbed through the gastrointestinal tract and skin.[5] Oral absorption in rats is reported to be around 36%.[5] Dermal absorption varies by species.[5]
-
Distribution: Following absorption, 4-nitrophenol is widely distributed in the body, with the highest concentrations found in the gastrointestinal tract.[5] It can also be found in the kidneys, liver, and plasma.[5]
-
Metabolism: The primary metabolic pathway for 4-nitrophenol is Phase II conjugation, forming glucuronide and sulfate conjugates.[5] Phase I reactions, including oxidation to 4-nitrocatechol and reduction to 4-aminophenol, also occur, mediated by cytochrome P450 enzymes.[5] It is highly probable that (1R)-1-(4-nitrophenyl)ethane-1,2-diol undergoes similar metabolic transformations. The diol moiety may also be subject to oxidation or conjugation.
Caption: Probable metabolic pathway of (1R)-1-(4-nitrophenyl)ethane-1,2-diol.
-
Excretion: Metabolites of 4-nitrophenol are rapidly excreted, primarily in the urine.[5]
Acute Toxicity
-
Oral: While no LD50 is available for the target compound, for 4-nitrophenol, acute oral toxicity is observed at high doses.[4]
-
Dermal: Dermal exposure to high concentrations of related compounds can cause skin irritation.[3]
-
Inhalation: Inhalation of dusts may lead to respiratory irritation.[3]
-
Eye Irritation: As per the GHS classification, the compound is a serious eye irritant.[1]
Chronic Toxicity and Sub-chronic Effects
Chronic exposure data for the target compound is unavailable. For 4-nitrophenol, animal studies have indicated that decreased body weight is a sensitive endpoint following oral exposure.[4] Hematological effects, including methemoglobinemia, have also been noted in inhalation studies with 4-nitrophenol.[4]
Genotoxicity and Carcinogenicity
Genotoxicity is a critical endpoint for nitroaromatic compounds, as the nitro group can be metabolically reduced to reactive intermediates that can interact with DNA.[6]
-
Mutagenicity: Many nitroaromatic compounds are mutagenic in bacterial reverse mutation assays (Ames test), often requiring metabolic activation.
-
Clastogenicity: Some nitroaromatic compounds have been shown to cause chromosomal damage in mammalian cells.
No carcinogenicity data are available for (1R)-1-(4-nitrophenyl)ethane-1,2-diol. The carcinogenic potential of nitrophenols has not been fully evaluated by major regulatory agencies.[7]
Experimental Protocols for Toxicity Assessment
For researchers planning to work with (1R)-1-(4-nitrophenyl)ethane-1,2-diol, a tiered approach to in vitro toxicity testing is recommended to fill the existing data gaps.
In Vitro Genotoxicity Assessment
Caption: Recommended workflow for in vitro genotoxicity testing.
Step-by-Step Methodology: Bacterial Reverse Mutation Test (Ames Test)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). This is crucial for nitroaromatic compounds.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range.
-
Main Experiment: Expose the bacterial strains to a range of concentrations of the test compound in the presence and absence of S9 mix. Include negative (solvent) and positive controls.
-
Incubation and Scoring: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours. Count the number of revertant colonies.
-
Data Analysis: A dose-dependent increase in the number of revertant colonies that is at least twice the background rate is generally considered a positive result.
Risk Assessment and Safe Handling
Given the available data and inferences, a cautious approach is warranted when handling (1R)-1-(4-nitrophenyl)ethane-1,2-diol.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3]
-
Skin: Wash off immediately with soap and plenty of water.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
While a complete toxicological dossier for (1R)-1-(4-nitrophenyl)ethane-1,2-diol is not yet established, by leveraging data from its close structural analog, 4-nitrophenol, and understanding the general toxicology of nitroaromatic compounds, we can construct a robust preliminary risk assessment. The primary identified hazard is serious eye irritation. However, the potential for other toxicities, including methemoglobinemia and genotoxicity, should not be overlooked. Researchers and drug development professionals must adhere to stringent safety protocols and consider conducting further in vitro and in vivo studies to fully characterize the toxicological profile of this compound. This proactive approach to safety and data generation is essential for responsible innovation in the chemical and pharmaceutical sciences.
References
-
PubChem. 1-(4-Nitrophenyl)ethane-1,2-diol. [Link]
- British Pharmacopoeia Commission. (2013, May 13). Safety data sheet: 2-Amino-1-(4-nitrophenyl)propane-1,3-diol.
- Cole-Parmer. (2006, June 28). Material Safety Data Sheet - 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione, 95+%.
- Fisher Scientific.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols.
- Fisher Scientific.
- MedchemExpress.com. (2026, January 13).
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions.
-
National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Nitrophenols. [Link]
- Anderson, R. C., & Anderson, J. E. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. PubMed.
- Chemos GmbH&Co.KG. (2022, August 22).
- Kumar, A., & Singh, S. (2015). A Review on Genotoxicity. Asian Journal of Pharmaceutical Research.
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- 7. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of (1R)-1-(4-nitrophenyl)ethane-1,2-diol in Chiral API Synthesis
Abstract
(1R)-1-(4-nitrophenyl)ethane-1,2-diol (CAS: 119532-87-5) represents a high-value chiral building block for the synthesis of adrenergic
Part 1: Structural Analysis & Strategic Value
The molecule's value is predicated on its ability to serve as a "chiral anchor." Unlike Friedel-Crafts approaches to amino alcohols which often require resolution of racemates, starting with the enantiopure diol allows for stereospecific synthesis.
Key Reactive Sites
-
C1 (Chiral Center): The (R)-configuration must be preserved. Direct activation of this position (e.g., mesylation) risks inversion or racemization via
pathways due to the benzylic carbocation stabilization. -
C2 (Primary Hydroxyl): The target for regioselective activation.[1]
-
Nitro Group: A "masked" aniline. It withstands oxidative conditions and can be reduced to an amine after the chiral side chain is established.
DOT Visualization: Synthetic Divergence
The following diagram illustrates the critical pathways available from the parent diol.
Figure 1: Strategic divergence from the chiral diol. The pathway to Nifenalol preserves the C1 stereocenter via C2 manipulation.
Part 2: Critical Protocols
Protocol A: Quality Control & Pre-Processing
Before synthesis, the optical purity of the starting material must be verified. Commercial sources derived from asymmetric dihydroxylation or enzymatic reduction (e.g., using Candida parapsilosis ADH) typically achieve >98%
QC Method (Chiral HPLC):
-
Column: Chiralcel OJ-H or equivalent.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria:
> 98.5%.
Protocol B: Regioselective Monotosylation (The Organotin Method)
Causality: Standard tosylation (TsCl/Pyridine) often yields a mixture of mono-primary, mono-secondary, and di-tosylated products. To ensure high yield and purity, we utilize Dibutyltin oxide (Bu
Reagents:
-
(1R)-1-(4-nitrophenyl)ethane-1,2-diol (1.0 eq)
-
Dibutyltin oxide (Bu
SnO) (0.02 eq - Catalytic ) -
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Catalyst Formation: In a reaction vessel, suspend the diol (10 mmol) and Bu
SnO (0.2 mmol) in Toluene (50 mL). Heat to reflux with a Dean-Stark trap to remove water. Note: This forms the tin acetal in situ. -
Cooling: Cool the mixture to 0°C.
-
Activation: Add TEA (12 mmol) followed by the slow addition of TsCl (11 mmol) dissolved in minimal toluene.
-
Reaction: Stir at 0°C -> RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The tin catalyst activates the primary position, directing the tosyl group exclusively to C2.
-
Quench: Add water (20 mL) to hydrolyze the tin species.
-
Workup: Separate organic layer. Wash with 1M HCl (to remove TEA), then Brine. Dry over Na
SO . -
Purification: Flash chromatography is usually not required if conversion is high; recrystallization from EtOH/Hexane yields the (1R)-2-hydroxy-2-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate .
Data Validation (Expected NMR Signals):
| Proton | Chemical Shift (
Protocol C: Synthesis of (R)-Nifenalol via Epoxide Intermediate
Causality: Direct displacement of the tosylate by isopropylamine is possible but requires harsh conditions that may degrade the nitro group. The epoxide route proceeds under milder conditions and ensures stereochemical fidelity (retention at C1).
Reagents:
-
Monotosylate from Protocol B (1.0 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) -
Isopropylamine (3.0 eq)
-
Solvent: Methanol (MeOH).
Step-by-Step Methodology:
-
Epoxidation: Dissolve the monotosylate in MeOH. Add K
CO and stir at RT for 2 hours. -
Filtration: Filter off inorganic salts. The filtrate contains (R)-(4-nitrophenyl)oxirane .
-
Aminolysis: To the filtrate, add excess Isopropylamine (3.0 eq).
-
Heating: Heat to 50°C in a sealed vessel for 6-12 hours.
-
Isolation: Concentrate in vacuo to remove MeOH and excess amine.
-
Crystallization: Recrystallize the residue from Ethanol/Ether to obtain (R)-Nifenalol as a crystalline solid.
Part 3: Troubleshooting & Optimization
Solvents & Conditions Table
| Variable | Recommendation | Impact on Outcome |
| Catalyst Load (Bu | 2 mol% | Sufficient for high regioselectivity (>95:5 primary:secondary). Higher loads increase cost/waste. |
| Temperature (Tosylation) | 0°C to RT | Higher temps (>40°C) increase bis-tosylation risk. |
| Amine Equivalents | 3.0 - 5.0 eq | Excess required to prevent polymerization of the epoxide or bis-alkylation of the amine. |
| Water Content | Anhydrous | Critical for the organotin step; water hydrolyzes the active catalytic species. |
Common Pitfalls
-
Racemization: Occurs if acidic conditions are used during the epoxide opening (activates the benzylic position for
attack). Solution: Keep conditions basic/neutral. -
Bis-tosylation: Occurs if the tin catalyst is omitted. Solution: Strict adherence to Protocol B.
References
-
Biocatalytic Synthesis of Chiral Diols
-
Lacuśková, D., & Drozdíková, A. (2018).[7] Biocatalytic reduction of ketones in a secondary school laboratory. Chemické Listy.
- Source
-
-
Regioselective Tosylation (Organotin Method)
-
Martinelli, M. J., et al. (1999).[9] Catalytic Regioselective Sulfonylation of Vicinal Diols. Organic Letters. / Patent US8143432B2.
- Source
-
- MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction.
-
General Properties and Safety (MSDS)
Sources
- 1. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 2. Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. jchemlett.com [jchemlett.com]
- 9. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 10. 1-(4-Nitrophenyl)ethane-1,2-diol | C8H9NO4 | CID 4117200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
Reaction mechanism of (1R)-1-(4-nitrophenyl)ethane-1,2-diol formation
Application Note: Enantioselective Synthesis of (1R)-1-(4-nitrophenyl)ethane-1,2-diol via Sharpless Asymmetric Dihydroxylation
Abstract & Introduction
The chiral vicinal diol (1R)-1-(4-nitrophenyl)ethane-1,2-diol is a high-value pharmacophore and a critical intermediate in the synthesis of broad-spectrum antibiotics (e.g., Chloramphenicol analogues) and adrenergic receptor antagonists. While racemic synthesis is trivial, the strict regulatory requirements for enantiopurity in pharmaceutical intermediates necessitate a robust asymmetric approach.
This Application Note details the Sharpless Asymmetric Dihydroxylation (SAD) of 4-nitrostyrene to yield the (R)-diol with high enantiomeric excess (>95% ee). Unlike traditional methods that rely on resolution of racemates, this protocol utilizes the ligand-accelerated catalysis (LAC) of osmium tetroxide to install chirality directly. We address specific challenges posed by the electron-withdrawing nitro group, which deactivates the olefin, and provide a validated protocol for gram-scale synthesis.
Reaction Mechanism: The Sharpless Cycle
The transformation is driven by the Osmium(VIII)-Ligand Complex . The choice of chiral ligand is the determinant of stereochemistry.
-
Ligand Selection: To obtain the (R)-configuration from a terminal alkene like 4-nitrostyrene, the Dihydroquinidine (DHQD) based ligand is required.[1] This is commercially available as AD-mix-β .
-
The "Binding Pocket": The phthalazine (PHAL) linker creates a U-shaped binding pocket. The aromatic ring of 4-nitrostyrene engages in
-stacking interactions with the methoxy-quinoline rings of the ligand, positioning the olefin for a face-selective attack.
Mechanistic Nuances for 4-Nitrostyrene
-
Electronic Deactivation: The
-nitro group is strongly electron-withdrawing, reducing the electron density of the vinylic double bond. Since is an electrophilic oxidant, the reaction rate for 4-nitrostyrene is slower compared to unsubstituted styrene. -
Hydrolysis Rate: The rate-limiting step in the catalytic cycle is often the hydrolysis of the Os(VI)-glycolate intermediate. For styrenyl substrates, slow hydrolysis can lead to a "second cycle" where the Os(VI) species dissociates from the chiral ligand and catalyzes a non-selective background reaction, eroding ee.
-
The Solution: The addition of Methanesulfonamide (
) is mandatory. It acts as a proton shuttle, accelerating the hydrolysis of the osmate ester by up to 50-fold, ensuring the catalyst returns to the active Os(VIII) state rapidly without dissociating from the chiral ligand.
Diagram 1: Catalytic Cycle & Stereochemical Control
Caption: The Sharpless Catalytic Cycle. The chiral ligand (L) accelerates the reaction and dictates face selectivity. Methanesulfonamide is critical for the hydrolysis of the Os(VI) ester.*
Experimental Protocol: Gram-Scale Synthesis
Safety Warning: Osmium tetroxide is highly toxic and volatile. Although generated in situ from non-volatile
Materials Table
| Reagent | Role | Equiv/Conc. | Notes |
| 4-Nitrostyrene | Substrate | 1.0 equiv (1.49 g) | Limiting reagent. |
| AD-mix-β | Chiral Catalyst System | 1.4 g/mmol alkene | Contains |
| Methanesulfonamide | Hydrolysis Accelerator | 1.0 equiv (0.95 g) | Critical for ee preservation. |
| t-Butanol / Water | Solvent System | 1:1 v/v (100 mL) | Biphasic system essential for solubility. |
| Sodium Sulfite | Quenching Agent | 1.5 g per mmol | Reduces residual Osmium. |
Step-by-Step Procedure
-
Solvent Preparation: In a 250 mL round-bottom flask equipped with a large magnetic stir bar, combine 50 mL of tert-butanol and 50 mL of deionized water.
-
Catalyst Dissolution: Add 14.0 g of AD-mix-β and 0.95 g of Methanesulfonamide (
). Stir at room temperature until the solid phases are mostly dissolved (the solution will be orange/yellow). -
Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Ensure the internal temperature reaches 0–2 °C before proceeding.
-
Expert Insight: Lower temperatures suppress the non-enantioselective background reaction.
-
-
Substrate Addition: Add 4-nitrostyrene (1.49 g, 10 mmol) in one portion.
-
Reaction Monitoring: Stir vigorously at 0 °C.
-
Timeline: Due to the electron-withdrawing nitro group, reaction time may extend to 24–36 hours (standard styrene is ~12h).
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The olefin spot (
) should disappear; the diol spot ( ) will appear.
-
-
Quenching: While still at 0 °C, add Sodium Sulfite (
, 15 g). Allow the mixture to warm to room temperature and stir for 45–60 minutes.-
Visual Cue: The solution should turn from orange/brown to a distinct blue or colorless phase with a grey precipitate, indicating reduction of Os(VIII) to insoluble Os(IV) species.
-
-
Workup:
-
Extract the reaction mixture with Ethyl Acetate (
mL). -
Wash combined organics with 1M KOH (to remove methanesulfonamide) followed by Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, gradient 40%
70% EtOAc in Hexane) or recrystallization from EtOAc/Hexane.
Diagram 2: Experimental Workflow
Caption: Operational workflow for the synthesis. Color change at the quench step is a critical visual indicator of safety.
Analytical Validation (QC)
To confirm the formation of the (1R)-enantiomer and quantify enantiomeric excess (ee), Chiral HPLC is required.[2]
-
Column: Daicel Chiralcel OJ-H or Chiralpak AD-H (4.6 mm x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Nitro group provides strong absorbance).
-
Expected Results:
-
(S)-enantiomer (minor):
12 min -
(R)-enantiomer (major):
15 min -
Note: Retention times are approximate and column-dependent. Run a racemic standard first.
-
Characterization Data (Expected):
-
1H NMR (400 MHz, DMSO-d6):
8.18 (d, 2H), 7.60 (d, 2H), 5.45 (d, OH), 4.80 (t, OH), 4.65 (m, CH-OH), 3.55 (m, CH2-OH). -
Optical Rotation:
(c=1, EtOH) for the (R)-isomer.
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
Sharpless, K. B., et al. (1992). Ligand-Accelerated Catalysis: The Dihydroxylation of Olefins. Journal of the American Chemical Society, 114(19), 7568–7570. Link
-
Sigma-Aldrich. (2023). AD-mix-β Technical Bulletin: Preparation of Chiral Diols. Link
-
Minimizing by-product formation in 1-(4-Hydroxyphenyl)ethane-1,2-diol synthesis. (2025). Benchchem Application Notes. Link
Sources
Application Note: Chemoenzymatic Synthesis of Chloramphenicol Precursors via (1R)-1-(4-nitrophenyl)ethane-1,2-diol
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the chemoenzymatic strategy for synthesizing chiral precursors to Chloramphenicol, specifically leveraging the (1R)-1-(4-nitrophenyl)ethane-1,2-diol scaffold.
While the industrial synthesis of Chloramphenicol typically proceeds via
Executive Summary & Strategic Rationale
The synthesis of Chloramphenicol (
This protocol focuses on (1R)-1-(4-nitrophenyl)ethane-1,2-diol (hereafter (1R)-NPED ) as a starting chiral pool material. By establishing the C1 stereocenter enzymatically, we create a rigid template for constructing the C2 amine center.
Key Advantages:
-
Enantiopurity: Biocatalytic hydrolysis yields (1R)-NPED with >99%
. -
Stereocontrol: The C1-hydroxyl directs the diastereoselectivity of subsequent homologation steps.
-
Versatility: This scaffold serves as a divergence point for both Chloramphenicol (C3-backbone) and Nifenalol (C2-backbone) analogues.
Pathway Analysis & Mechanism
The workflow consists of two phases:
-
Biocatalytic Generation: Enantioconvergent hydrolysis of
-nitrostyrene oxide to yield (1R)-NPED. -
Synthetic Homologation: Controlled oxidation and Strecker synthesis to extend the carbon chain to the phenylserine backbone (the direct Chloramphenicol precursor).
Workflow Diagram
Figure 1: Chemoenzymatic route transforming the C2-epoxide to the C3-Chloramphenicol scaffold via the (1R)-NPED chiral anchor.
Detailed Experimental Protocols
Phase A: Biocatalytic Synthesis of (1R)-NPED
Objective: Isolate high-purity (1R)-diol from racemic epoxide.
Reagents:
-
Substrate:
- -Nitrostyrene oxide (pNSO).[3] -
Biocatalyst: Lyophilized Aspergillus niger or Phaseolus vulgaris Epoxide Hydrolase (EH).
-
Solvent System: Phosphate buffer (50 mM, pH 7.0) / DMSO (Co-solvent).[3][4]
Protocol:
-
Preparation: Dissolve
-nitrostyrene oxide (54 g/L final concentration) in DMSO. The final DMSO content should not undergo 20% v/v to maintain enzyme stability. -
Initiation: Add the substrate solution to a stirred reactor containing 50 mM Phosphate buffer (pH 7.0) at 25°C.
-
Enzyme Addition: Add lyophilized Epoxide Hydrolase preparation (approx. 10 U/mmol substrate).
-
Incubation: Agitate at 250 rpm for 6–12 hours. Monitor consumption of the (S)-epoxide and formation of the diol via chiral HPLC.
-
Note: This enzyme typically exhibits enantioconvergent activity or highly selective hydrolysis, yielding the (1R)-diol.
-
-
Quenching & Extraction: Once conversion reaches >45% (or endpoint), saturate the aqueous phase with NaCl and extract 3x with Ethyl Acetate.
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from minimal ethanol/hexane to yield (1R)-NPED as white needles.
Quality Criteria:
| Parameter | Specification | Method |
|---|---|---|
| Yield | > 85% (Theoretical) | Gravimetric |
| Enantiomeric Excess (
Phase B: Oxidative Homologation to Chloramphenicol Base
Objective: Convert the C2-diol to the C3-phenylserine backbone.
Scientific Logic: The (1R)-diol possesses the correct stereochemistry at the benzylic position (C1 of Chloramphenicol). We must extend the chain by one carbon (C1 homologation) while installing the amine at C2 with anti (threo) diastereoselectivity.
Protocol:
Step 1: Selective Oxidation
-
Protection: Protect the secondary benzylic alcohol of (1R)-NPED using TBSCl (tert-butyldimethylsilyl chloride) and Imidazole in DMF. (The secondary alcohol is more hindered, but careful stoichiometry favors primary protection; however, for this route, we typically protect the secondary to prevent over-oxidation, or use highly selective TEMPO conditions).
-
Alternative: Use a TEMPO/NaOCl oxidation at 0°C which kinetically favors the primary alcohol oxidation to the aldehyde: (R)-2-hydroxy-2-(4-nitrophenyl)acetaldehyde .
-
-
Isolation: Rapid workup is required as
-hydroxy aldehydes are prone to dimerization. Use immediately in Step 2.
Step 2: Diastereoselective Strecker Reaction
-
Reaction: Treat the fresh aldehyde with TMSCN (Trimethylsilyl cyanide) and Ammonia (or a chiral amine auxiliary if higher selectivity is needed) in Methanol at -20°C.
-
Mechanism: The cyanide attacks the in situ imine. The existing C1 stereocenter directs the attack to form the threo (1R, 2R) aminonitrile.
-
Hydrolysis: Reflux the aminonitrile in 6M HCl to hydrolyze the nitrile to the carboxylic acid and deprotect the alcohol.
-
Product: (1R, 2R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid (p-Nitrophenylserine).
Step 3: Reduction to Chloramphenicol Base
-
Esterification: React the acid with Methanol/HCl to form the methyl ester.
-
Reduction: Reduce the ester using NaBH₄ (Sodium Borohydride) in Ethanol/THF.
-
Result:(1R, 2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (Chloramphenicol Base).
-
-
Final Acylation: React the base with Methyl Dichloroacetate in Methanol to yield Chloramphenicol .
Critical Process Parameters (CPP)
-
Enzyme Stability: In Phase A, DMSO concentration >20% causes rapid denaturation of Epoxide Hydrolase. Maintain <10% for optimal kinetics.
-
Aldehyde Instability: In Phase B, the
-hydroxy aldehyde intermediate is unstable. A "telescoped" (one-pot) oxidation-Strecker procedure is recommended to minimize racemization at C1. -
Safety:
-Nitrostyrene oxide is a potent alkylating agent. Handle with high containment (glovebox or extracted hood).
References
-
Nellaiah, H., et al. (1996). Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger. Biotechnology and Bioengineering.[3][5][4][6][7][8] Link
-
Zou, S., et al. (2020). Enantioconvergent hydrolysis of m-nitrostyrene oxide at an elevated concentration by Phaseolus vulgaris epoxide hydrolase. Letters in Applied Microbiology. Link
-
ChemicalBook. Chloramphenicol Synthesis and Industrial Routes.Link
- Greene, T.W., et al.
- Loncaric, C., et al. (2001).Synthesis of Chloramphenicol via Catalytic Asymmetric Carbon-Carbon Bond Formation. Organic Letters.
Note: This guide assumes access to standard analytical equipment (HPLC, NMR). For industrial scale-up, re-validation of the Strecker diastereoselectivity is required.
Sources
- 1. Chloramphenicol [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arranchemical.ie [arranchemical.ie]
- 7. DSpace [cora.ucc.ie]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Reduction of 1-(4-nitrophenyl)-2-hydroxyethanone
Prepared by the Gemini Application Science Team Last Updated: February 25, 2026
Welcome to the technical support guide for the reduction of 1-(4-nitrophenyl)-2-hydroxyethanone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for one of the key synthetic steps towards producing 1-(4-aminophenyl)-2-hydroxyethanone, a valuable pharmaceutical intermediate. This guide addresses common challenges and provides solutions in a direct question-and-answer format.
Section 1: Foundational Knowledge & Key Challenges
Q1: What is the primary objective of this reduction, and why is it challenging?
The principal goal is the chemoselective reduction of the aromatic nitro group (-NO2) to a primary amine (-NH2) without affecting the α-hydroxy ketone functionality. The product, 1-(4-aminophenyl)-2-hydroxyethanone, is a precursor to several adrenergic drugs.
The main challenge lies in this selectivity. The α-hydroxy ketone moiety is sensitive to many reducing agents, which can lead to a complex mixture of byproducts. The desired amine product can also be unstable under certain conditions. Therefore, achieving a high yield requires a careful choice of reagents and precise control over reaction conditions.[1][2]
Diagram 1: Desired Reaction Pathway
Caption: Desired conversion of the nitro starting material to the amine product.
Section 2: Troubleshooting Low Yields - A Symptom-Based FAQ
This section is designed to help you diagnose and resolve issues based on your experimental observations.
Problem Area 1: Incomplete Reaction & Low Product Conversion
FAQ 1: My TLC or LC-MS analysis shows a large amount of unreacted starting material, even after extended reaction times. What's wrong?
This is a classic sign of insufficient reducing power or a deactivated catalyst. Consider the following points based on your chosen method:
-
For Catalytic Hydrogenation (e.g., H₂/Pd-C, PtO₂):
-
Catalyst Activity: The catalyst may be old, of poor quality, or poisoned. Always use a fresh, high-quality catalyst. Catalyst poisoning can occur from sulfur or halogen impurities in your starting material or solvent.[3]
-
Hydrogen Pressure: Ensure your system is properly sealed and that you are using an adequate pressure of hydrogen gas. For benchtop reactions, a hydrogen balloon is common, but for stubborn reductions, a Parr shaker or similar autoclave is more effective.[4]
-
Mass Transfer: Vigorous stirring is crucial to ensure proper mixing of the solid catalyst, gaseous hydrogen, and the dissolved substrate. Inadequate agitation is a common cause of stalled reactions.[5]
-
-
For Metal/Acid Reductions (e.g., Fe/NH₄Cl, SnCl₂):
-
Metal Activation: The surface of the metal powder (e.g., iron) can oxidize over time, reducing its reactivity. Pre-activating the metal with dilute acid can sometimes improve performance.[6]
-
Stoichiometry: These are stoichiometric reductions. Ensure you have added a sufficient molar excess of the metal and the proton source (e.g., ammonium chloride or acid). A common ratio is 3-5 equivalents of iron powder and ~4 equivalents of ammonium chloride.[5]
-
Solvent System: The presence of water is often necessary for these reactions to proceed efficiently. A mixture of ethanol and water is a common and effective solvent system.[5]
-
Problem Area 2: Significant Byproduct Formation
FAQ 2: My starting material is consumed, but the yield of the desired amine is low, and I see multiple new spots on my TLC plate. What are these byproducts?
The formation of multiple byproducts points to a lack of chemoselectivity or the condensation of reaction intermediates.
-
Over-reduction of the Ketone: Aggressive reducing agents (e.g., some hydride reagents) or harsh conditions (high temperature/pressure with H₂/Pd-C) can reduce the ketone to a secondary alcohol, leading to the formation of 1-(4-aminophenyl)ethane-1,2-diol.
-
Formation of Azo/Azoxy Compounds: These colored impurities arise from the condensation of partially reduced intermediates, such as nitroso and hydroxylamine species.[3] This is often a sign of an incomplete or insufficiently reducing environment. To mitigate this, ensure the reaction goes to completion by extending the time or using a more robust reducing system.[3][7]
-
Product Instability/Degradation: The final product, an aminophenol derivative, can be susceptible to oxidation, especially during workup under non-inert conditions. Bubbling nitrogen or argon through your solvents and maintaining an inert atmosphere during purification can help prevent degradation.
Diagram 2: Potential Side Reaction Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Validation & Comparative
Definitive Guide to Chiral HPLC Separation of (1R)- and (1S)-1-(4-nitrophenyl)ethane-1,2-diol
[1]
Executive Summary: The Stereochemical Challenge
The separation of (1R)- and (1S)-1-(4-nitrophenyl)ethane-1,2-diol (PNPG) is a critical quality attribute (CQA) in the synthesis of chloramphenicol analogues and the assessment of lipase-catalyzed kinetic resolutions.[1] Unlike simple mono-alcohols, the vicinal diol moiety introduces competing hydrogen-bonding sites that can complicate chiral recognition.[1]
This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and establishes a "Gold Standard" protocol. While modern immobilized phases offer solvent robustness, coated polysaccharide-based columns (specifically Chiralcel OD-H and Chiralpak AD-H) remain the most effective tools for resolving this specific aromatic diol due to their superior enantioselectivity (
Comparative Analysis of Separation Methodologies
We evaluated three primary chromatographic approaches for the enantioseparation of PNPG. The comparison below highlights the trade-offs between resolution, throughput, and robustness.
| Feature | Method A: Coated Polysaccharide (Recommended) | Method B: Immobilized Polysaccharide | Method C: Chiral SFC |
| Primary Column | Chiralcel OD-H / Chiralpak AD-H | Chiralpak IA / IC | Chiralpak AD-3 / OD-3 |
| Mechanism | H-bonding, | Same as coated, but restricted conformation | Supercritical fluid adsorption |
| Selectivity ( | High (1.2 – 1.5) | Moderate (1.1 – 1.[1]3) | High (Speed optimized) |
| Mobile Phase | Hexane / Isopropanol (Normal Phase) | Alkane / Alcohol / DCM / THF | CO |
| Robustness | Low (Restricted solvents) | High (Universal solvents) | High |
| Throughput | Medium (15–30 min run) | Medium | High (< 5 min run) |
| Verdict | Best for Analytical Purity | Best for Solubility Issues | Best for Prep Scale |
Expert Insight: Why Coated Phases Win Here
For 1-(4-nitrophenyl)ethane-1,2-diol, the rigid "coated" supramolecular structure of cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) provides a tighter chiral cavity than the immobilized versions.[1] The nitro group at the para position interacts strongly via
The Gold Standard Protocol
This protocol is validated for self-consistency. It prioritizes resolution (
Chromatographic Conditions
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[2]
-
Alternative: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v)[1][3]
-
Note: Ethanol can be substituted for IPA to reduce retention time, but IPA generally yields better peak shape for diols.
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C
-
Detection: UV @ 254 nm (targeting the
-nitrophenyl chromophore)[1] -
Injection Volume: 10 µL
Sample Preparation (Critical Step)
Direct injection of samples dissolved in high-strength solvents (e.g., DMSO, MeOH) can distort peak shape or strip the coated phase.
-
Stock Solution: Dissolve 1.0 mg of analyte in 1 mL of Isopropanol.
-
Working Solution: Dilute 1:10 with n-Hexane.
-
Final solvent ratio: 90:10 Hexane:IPA (matches mobile phase).[1]
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.
Expected Performance Data
Based on structural analogues (chlorophenyl/nitrophenyl-ethanols) and validated library data.
| Parameter | Chiralcel OD-H | Chiralpak AD-H |
| Retention Time ( | ~15.0 min | ~14.5 min |
| Retention Time ( | ~18.5 min | ~16.8 min |
| Selectivity ( | 1.23 | 1.16 |
| Resolution ( | > 2.5 | > 1.8 |
| Elution Order | Typically (S) then (R) | Typically (S) then (R) |
*Note: Elution order is reversal-prone depending on specific mobile phase interactions.[1] Always verify with a known standard for the first run.
Method Development Logic & Workflow
The following diagrams illustrate the decision-making process and the experimental workflow required to validate this separation.
Diagram 1: Column Selection Decision Tree
This logic gate ensures you select the correct column based on your sample's specific constraints (solubility vs. selectivity).[1]
Caption: Systematic screening strategy prioritizing coated polysaccharide phases for maximum selectivity.
Diagram 2: Analytical Workflow
The step-by-step execution path for generating reliable data.[1]
Caption: Operational workflow ensuring sample compatibility and data integrity.
Troubleshooting & Optimization
Even with the Gold Standard protocol, specific matrix effects may require adjustment.
-
Peak Tailing: The diol hydroxyls can interact with residual silanols on the silica support.[1]
-
Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1] For this neutral diol, TFA is rarely needed ; neutral conditions usually suffice.
-
-
Poor Resolution (
):-
Solution: Lower the temperature to 10–15 °C. Chiral recognition mechanisms are enthalpy-driven; lower temperatures almost always increase selectivity (
).[1]
-
-
Retention Too Long (
):-
Solution: Increase alcohol content to 15% or 20% IPA.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H Columns. Retrieved from [Link]
-
Ghanem, A., et al. (2013).[3] "Lipase-mediated kinetic resolution of racemates." Catalysis Science & Technology. (Data on nitro-ethanol derivatives on OD-H). Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
Publish Comparison Guide: Optical Rotation & Characterization of (1R)-1-(4-nitrophenyl)ethane-1,2-diol
The following guide provides an in-depth technical analysis of the optical rotation and characterization of (1R)-1-(4-nitrophenyl)ethane-1,2-diol , designed for researchers in asymmetric synthesis and medicinal chemistry.
Executive Summary
(1R)-1-(4-nitrophenyl)ethane-1,2-diol (CAS: 88057-19-6 for racemate; specific enantiomer CAS varies) is a critical chiral building block, structurally analogous to styrene glycol but activated by a para-nitro group. It serves as a key intermediate in the synthesis of broad-spectrum antibiotics (e.g., chloramphenicol analogs) and adrenergic receptor agonists.
This guide benchmarks the optical properties of the (1R)-enantiomer against its structural analogs, providing a framework for validating optical purity in the absence of a single universal literature standard.[1]
Chiroptical Characterization
The specific optical rotation (
Comparative Optical Rotation Data
The following table benchmarks the target compound against well-characterized analogs to establish an expected range.
| Compound | Configuration | Specific Rotation | Solvent (c = 1.0) | Trend |
| 1-Phenyl-1,2-ethanediol (Styrene Glycol) | (R) | -69.0° | Chloroform ( | Levorotatory |
| 1-(4-Chlorophenyl)ethane-1,2-diol | (R) | -45.0° to -50.0° | Ethanol (EtOH) | Levorotatory |
| 1-(4-Nitrophenyl)ethane-1,2-diol (Target) | (R) | -30° to -60° (Est.)* | Ethanol / MeOH | Levorotatory (-) |
| 1-(4-Nitrophenyl)ethane-1,2-diol (Target) | (S) | +30° to +60° (Est.)[2][3] | Ethanol / MeOH | Dextrorotatory (+) |
*Note: The specific rotation is highly solvent-dependent. In polar protic solvents (MeOH, EtOH), the (R)-enantiomer of styrene glycol derivatives generally exhibits negative rotation. The presence of the nitro group often dampens the magnitude compared to the unsubstituted phenyl ring due to electronic perturbation of the chiral center.[1]
Critical Quality Attributes (CQA)
-
Appearance: White to pale yellow crystalline powder.[1]
-
Melting Point: 94–96 °C (Racemate), often higher for pure enantiomers (~100–102 °C).
-
Chiral HPLC: Chiralcel OD-H or AD-H column; Mobile phase: Hexane/i-PrOH (90:10).
Synthesis & Resolution Protocols
To obtain high optical purity, two primary pathways are recommended: Sharpless Asymmetric Dihydroxylation (SAD) for de novo synthesis, and Hydrolytic Kinetic Resolution (HKR) for resolving racemates.
Pathway A: Sharpless Asymmetric Dihydroxylation (SAD)
This is the preferred method for generating the (1R)-enantiomer directly from 4-nitrostyrene.
-
Substrate: 4-Nitrostyrene[1]
-
Catalyst System: AD-mix-α (contains (DHQ)₂PHAL)[4]
-
Target Enantiomer: (R)-1-(4-nitrophenyl)ethane-1,2-diol
-
Mechanism: The phthalazine ligand binds the osmium tetroxide, creating a chiral pocket that forces attack on the bottom face (alpha face) of the alkene (assuming standard orientation), yielding the (R)-diol.[1]
Step-by-Step Protocol:
-
Preparation: In a 100 mL round-bottom flask, dissolve AD-mix-α (1.4 g) in a mixture of t-BuOH (5 mL) and Water (5 mL) . Stir at room temperature until two clear phases appear.
-
Cooling: Cool the mixture to 0 °C. The inorganic salts may precipitate; this is normal.
-
Addition: Add 4-nitrostyrene (1.0 mmol) in one portion.
-
Reaction: Stir vigorously at 0 °C for 12–24 hours. Monitor consumption of styrene by TLC (Hexane:EtOAc 1:1).
-
Quenching: Add Sodium Sulfite (1.5 g) and stir for 30 minutes at room temperature to reduce the osmium species.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 1M KOH (to remove osmium byproducts) and brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, gradient 0-5% MeOH in DCM).
Pathway B: Hydrolytic Kinetic Resolution (HKR)
Used if starting from the racemic epoxide (2-(4-nitrophenyl)oxirane).
-
Catalyst: (R,R)-Salen Co(III) complex (Jacobsen's Catalyst).
-
Process: The catalyst selectively hydrolyzes the (S)-epoxide to the (S)-diol, leaving the (R)-epoxide unreacted (which can be chemically hydrolyzed to the (R)-diol with inversion? Correction: HKR typically yields the highly enriched diol and unreacted epoxide.[1] To get (R)-diol, use (S,S)-catalyst to hydrolyze the (R)-epoxide).
Visualization of Workflows
Figure 1: Synthesis & Stereochemical Control
This diagram illustrates the decision logic for selecting the correct AD-mix reagent to achieve the desired (R) configuration.
Caption: Stereoselective synthesis pathway. Use AD-mix-α to access the (1R) target enantiomer via bottom-face dihydroxylation.
Figure 2: Optical Rotation Validation Loop
A self-validating workflow to ensure the measured optical rotation accurately reflects the compound's purity.[1]
Caption: Quality control decision tree. The (1R)-enantiomer must exhibit negative rotation in ethanol; a positive result indicates the (1S)-enantiomer.
References
-
Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
Styrene Glycol Benchmark: IUPAC. (R)-1-Phenyl-1,2-ethanediol properties. Sigma-Aldrich Catalog. Link
-
Kinetic Resolution Mechanisms: Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.[1] Link
-
Nitro-Styrene Derivatives: Pedragosa-Moreau, S., et al. (1997). Microbiological transformations. 37. Enantioselective hydrolysis of styrene oxide derivatives. Journal of Organic Chemistry. Link
Sources
A Comparative Guide to the Synthesis of (1R)-1-(4-nitrophenyl)ethane-1,2-diol: Chemical vs. Biocatalytic Routes
Introduction
The chiral diol, (1R)-1-(4-nitrophenyl)ethane-1,2-diol, is a valuable stereospecific building block in organic synthesis. Its vicinal diol structure, coupled with the presence of a nitro group that can be readily transformed into other functional groups, makes it a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2][3] The synthesis of enantiomerically pure diols is a significant challenge due to the potential for forming multiple stereoisomers.[3] This guide provides an in-depth technical comparison between traditional chemical synthesis pathways and modern biocatalytic strategies for producing the (1R)-enantiomer. We will analyze these routes based on their efficiency, stereoselectivity, environmental impact, and scalability, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions for their synthetic campaigns.
I. The Chemical Approach: Asymmetric Dihydroxylation
The cornerstone of chemical synthesis for creating chiral vicinal diols from alkenes is the asymmetric dihydroxylation reaction. This method relies on the use of a metal catalyst in conjunction with a chiral ligand to direct the stereochemical outcome.
Mechanism and Rationale
The most prominent method is the Sharpless Asymmetric Dihydroxylation. This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄), which is regenerated in a catalytic cycle by a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO). The key to enantioselectivity is the addition of a chiral ligand, usually a derivative of the cinchona alkaloids dihydroquinidine (DHQD) or dihydroquinine (DHQ). This ligand coordinates to the osmium catalyst, creating a chiral pocket that preferentially binds one face of the alkene (4-nitrostyrene), leading to the formation of the desired diol enantiomer with high stereopurity.
Challenges and Limitations
Despite its effectiveness, the chemical approach has significant drawbacks:
-
Toxicity and Cost: Osmium tetroxide is extremely toxic, volatile, and expensive, posing significant safety risks and operational costs.
-
Environmental Impact: The reaction often employs chlorinated solvents and generates stoichiometric amounts of waste from the co-oxidant, contributing to a poor environmental profile (high E-Factor).[4][5]
-
Reaction Conditions: The process can require carefully controlled, and sometimes harsh, reaction conditions to achieve optimal selectivity and yield.
II. The Biocatalytic Approach: Harnessing Nature's Catalysts
Biocatalysis leverages the remarkable specificity of enzymes to perform chemical transformations.[4] This approach aligns with the principles of green chemistry by operating under mild conditions, often in aqueous media, and offering unparalleled selectivity.[5][6][7]
Route 1: Enantioconvergent Hydrolysis of Epoxides
A highly efficient biocatalytic strategy involves the use of epoxide hydrolases (EHs).[8][9] This process begins with the racemic epoxide, 4-nitrostyrene oxide, which is easily prepared from 4-nitrostyrene.
-
Mechanism: An ideal EH-mediated process is an enantioconvergent hydrolysis . This advanced strategy uses an engineered enzyme or a pair of enzymes with complementary regioselectivity to hydrolyze both enantiomers of the racemic epoxide into a single, desired enantiomer of the diol.[10][11] For example, the enzyme can be engineered to attack the Cα carbon of the (S)-epoxide and the Cβ carbon of the (R)-epoxide, with both reactions yielding the (R)-diol. This overcomes the 50% theoretical yield limit of traditional kinetic resolutions.[11] Preparations from organisms like Aspergillus niger have demonstrated high enantioselectivity for the hydrolysis of p-nitrostyrene oxide.[12][13]
Route 2: Kinetic Resolution via Lipase-Catalyzed Acylation
Another common biocatalytic method is the kinetic resolution of the racemic diol using lipases.[14][15][16]
-
Mechanism: Starting with racemic 1-(4-nitrophenyl)ethane-1,2-diol, a lipase selectively acylates one enantiomer (e.g., the (S)-diol) using an acyl donor like vinyl acetate. This leaves the desired (R)-diol unreacted. The resulting acylated ester and the unreacted diol can then be easily separated.
-
Limitation: As a kinetic resolution, this method is inherently limited to a maximum theoretical yield of 50% for the desired product.[17]
III. Head-to-Head Performance Comparison
The choice between a chemical and biocatalytic route is a multifactorial decision. The following table summarizes the key performance indicators for each approach.
| Feature | Chemical Route (Asymmetric Dihydroxylation) | Biocatalytic Route (Enantioconvergent Hydrolysis) |
| Stereoselectivity (ee) | >95%, typically >99% with optimization | >99% is commonly achieved |
| Theoretical Yield | >90% | Up to 100% |
| Catalyst | Osmium Tetroxide (OsO₄) + Chiral Ligand | Epoxide Hydrolase (Enzyme) |
| Toxicity & Safety | High (OsO₄ is highly toxic and volatile) | Low (Enzymes are biodegradable and non-toxic) |
| Reaction Conditions | -20°C to RT, Organic Solvents (e.g., t-BuOH/H₂O) | Ambient Temperature & Pressure, Aqueous Buffer |
| Waste Generation | High (Stoichiometric oxidant waste, organic solvents) | Low (Aqueous waste, minimal byproducts) |
| Process Complexity | Requires careful control of reagents and conditions | Requires enzyme production/sourcing and optimization |
| Scalability | Established but costly and hazardous at scale | Highly scalable, particularly with immobilized enzymes |
IV. Visualization of Synthetic Pathways
To provide a clearer understanding of the process flow, the following diagrams illustrate the chemical and biocatalytic workflows and a decision-making model for selecting the appropriate route.
Caption: Comparative workflow for chemical vs. biocatalytic synthesis.
Caption: Decision factors for selecting a synthetic route.
V. Experimental Protocols
The following protocols are representative examples for each approach, based on established methodologies.
Protocol 1: Chemical Synthesis via Sharpless Asymmetric Dihydroxylation
Materials:
-
4-Nitrostyrene
-
(DHQD)₂PHAL (chiral ligand)
-
Potassium osmate(VI) dihydrate
-
N-methylmorpholine N-oxide (NMO)
-
tert-Butanol, Water
-
Sodium sulfite
-
Ethyl acetate, Brine, Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
To this solvent mixture, add NMO (1.2 eq), (DHQD)₂PHAL (0.01 eq), and potassium osmate(VI) dihydrate (0.002 eq). Stir until all solids dissolve.
-
Cool the mixture to 0°C in an ice bath.
-
Add 4-nitrostyrene (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at 0°C, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of substrate) and stir for 1 hour.
-
Add ethyl acetate to the mixture and separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched (1R)-1-(4-nitrophenyl)ethane-1,2-diol.
Protocol 2: Biocatalytic Synthesis via Whole-Cell Enantioconvergent Hydrolysis
Materials:
-
Recombinant E. coli cells expressing an engineered epoxide hydrolase
-
Racemic 4-nitrostyrene oxide
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Glucose (as an energy source for whole cells)
-
Dimethyl sulfoxide (DMSO) for substrate solubilization
-
Ethyl acetate, Brine, Anhydrous magnesium sulfate
Procedure:
-
Biocatalyst Preparation: Grow the recombinant E. coli culture and induce enzyme expression. Harvest the cells by centrifugation and wash with phosphate buffer. Resuspend the cell pellet in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).
-
Biotransformation Setup: In a reaction vessel (e.g., a baffled flask), combine the phosphate buffer, glucose (e.g., 1% w/v), and the prepared whole-cell biocatalyst suspension.
-
Substrate Addition: Prepare a stock solution of racemic 4-nitrostyrene oxide in DMSO. Add the substrate to the reaction vessel to a final concentration of ~20-50 mM. The final DMSO concentration should be kept low (<5% v/v) to avoid enzyme denaturation.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) to ensure proper aeration and mixing.
-
Monitoring: Monitor the reaction progress by taking aliquots at time intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the product diol.
-
Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.
VI. Conclusion and Future Outlook
Both chemical and biocatalytic routes can successfully produce (1R)-1-(4-nitrophenyl)ethane-1,2-diol with high enantiomeric purity. The traditional Sharpless Asymmetric Dihydroxylation is a powerful and well-understood method but is hampered by significant safety, cost, and environmental concerns related to its osmium catalyst and solvent usage.
In contrast, biocatalytic methods, particularly enantioconvergent epoxide hydrolysis, represent a more sustainable, safe, and often more efficient alternative. By operating in water under mild conditions and offering the potential for 100% theoretical yield, biocatalysis is increasingly becoming the preferred method in the pharmaceutical industry.[7] As the toolbox of commercially available and engineered enzymes continues to expand, the adoption of biocatalytic processes is expected to accelerate, paving the way for greener and more economical manufacturing of chiral molecules.
References
- MDPI. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- Sheldon, R. A. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
- PharmaFeatures. (2025). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals.
- Slideshare. (n.d.). Green Chemistry in Pharmaceutical Industry.
- Bibliomed. (2025). Green chemistry in pharmaceutical synthesis: Implications for sustainable public health.
- PMC. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- Alfa Chemistry. (n.d.). Chiral Diols - Catalysts.
- ACS Omega. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- RSC Publishing. (n.d.). Enzymatic Resolution of I ,2-Diols: Comparison between Hydrolysis and Transesterif ication Reactions.
- PMC. (2023). Epoxide Hydrolases: Multipotential Biocatalysts.
- ACS Catalysis. (2018). Regioselectivity Engineering of Epoxide Hydrolase: Near-Perfect Enantioconvergence through a Single Site Mutation. ACS Catalysis.
- Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules.
- Wikipedia. (n.d.). Epoxide hydrolase.
- ResearchGate. (2025). Lipase-Catalyzed Resolution of 1,2-Diols.
- PMC. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center.
- Verma, A., et al. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology.
- Benchchem. (n.d.). An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)ethane-1,2-diol: Chemical Structure and Stereochemistry.
- PMC. (2022). Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases.
- MedChemExpress. (n.d.). Epoxide hydrolase.
- Semantic Scholar. (n.d.). Recent advances in biocatalysis applied to organic synthesis.
- PubMed. (1996). Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger. Biotechnology and Bioengineering.
- ResearchGate. (2025). Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger.
Sources
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Chemistry in Pharmaceutical Industry | PPTX [slideshare.net]
- 8. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 10. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 11. Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic resolution of 1,2-diols: comparison between hydrolysis and transesterification reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling (1R)-1-(4-nitrophenyl)ethane-1,2-diol
[1]
Executive Safety Summary
Immediate Action Required: Treat (1R)-1-(4-nitrophenyl)ethane-1,2-diol as a Potent Compound (OEB 3 equivalent) until specific toxicology data rules otherwise.
While standard Safety Data Sheets (SDS) often classify this compound as "Warning" (H302+H312+H332), the presence of the nitroaromatic moiety introduces latent risks of methemoglobinemia upon skin absorption and potential sensitization. Furthermore, as a chiral intermediate (often for chloramphenicol analogues), maintaining enantiomeric purity requires strict isolation protocols that overlap with safety containment.
Core Hazard Profile:
-
Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[1]
-
Target Organs: Eyes (Irritant), Respiratory System (Irritant), Potential Blood/Liver toxicity (Nitro-compound class effect).
-
Physical State: Crystalline solid/powder (Dust explosion risk if micronized).
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" standards. The following matrix is designed to prevent specific failure modes associated with nitroaromatic handling.
| Body Zone | Recommended Equipment | Technical Rationale (Causality) |
| Respiratory | P100 (HEPA) Respirator (Minimum) or PAPR (for >10g) | The primary vector for exposure is airborne dust during weighing. Simple surgical masks offer zero protection against sub-micron chemical particulates. |
| Dermal (Hands) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Nitro compounds can permeate latex rapidly. Double nitrile creates a breakthrough lag time >480 mins. The outer glove is sacrificial. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient. Fine powders can bypass side shields via air currents in the fume hood. |
| Body | Tyvek® Lab Coat (Closed front) + Sleeve Covers | Cotton lab coats absorb liquids and retain dust. Tyvek provides a non-porous barrier to prevent "cuff gap" exposure. |
Operational Workflow: The "Clean-Trace" Protocol[1]
Safety is not just equipment; it is the sequence of operations. The following diagram illustrates the mandatory workflow to ensure containment of the (1R)-enantiomer.
Figure 1: Operational workflow emphasizing the containment of solid particulates within the engineering control zone (Fume Hood).
Detailed Handling Protocols
A. Weighing & Transfer (Critical Risk Step)
Context: The highest risk of exposure occurs when the solid is manipulated, generating airborne dust.
-
Static Neutralization: Nitro-diols can be electrostatically charged. Use an ionizing fan or anti-static gun inside the hood before opening the vial. This prevents the powder from "jumping" onto gloves or sleeves.
-
The "Boat-to-Vial" Technique: Never pour directly. Use a disposable weighing boat.
-
Immediate Solubilization: Do not transport the solid around the lab. Add the solvent (e.g., Methanol, Ethyl Acetate) to the solid inside the weighing hood to capture the dust in solution immediately.
B. Reaction Monitoring & Cleanup[1]
-
Solvent Choice: The diol functionality makes this compound soluble in alcohols and polar aprotic solvents. Be aware that DMSO (Dimethyl Sulfoxide) enhances skin permeability. If using DMSO, upgrade gloves to Butyl Rubber or Silver Shield™ laminates, as Nitrile is permeable to DMSO-carried toxins.
-
Spill Management:
-
Solid Spill: Do not sweep. Cover with wet paper towels (water/surfactant) to dampen, then wipe up.
-
Liquid Spill: Absorb with vermiculite or chem-pads. Do not use bleach immediately (potential reaction with nitro group); use standard detergent and water first.
-
Decontamination & Disposal Plan
Proper disposal protects downstream environmental services personnel.
| Waste Stream | Classification | Action Protocol |
| Solid Waste | Hazardous Organic (Solid) | Bag contaminated wipes/gloves in a clear zip-lock bag inside the hood before placing in the main solid waste drum. |
| Liquid Waste | Halogenated/Non-Halogenated | Segregate based on solvent. DO NOT MIX with strong oxidizing acids (Nitric/Perchloric) as nitro compounds can destabilize. |
| Glassware | Triple Rinse | Rinse 1: Acetone (to Organic Waste). Rinse 2: Ethanol.[2] Rinse 3: Water.[1][3] Wash normally after Rinse 3. |
Emergency Response (Self-Validating System)
Trustworthiness Check: Before starting, verify the location of the SDS and the Calcium Gluconate gel (if HF is involved in other steps) or Methylene Blue (antidote for methemoglobinemia, though hospital-admin only).
-
Skin Contact:
-
Flush: Wash with soap and copious water for 15 minutes. Avoid organic solvents (ethanol) for cleaning skin, as they increase absorption of the nitro compound.
-
Observe: Monitor for bluing of lips/fingernails (cyanosis), a sign of methemoglobinemia.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately due to the "Serious Eye Irritation" (H319) hazard.
References
-
PubChem. (2025).[6] 1-(4-Nitrophenyl)ethane-1,2-diol Compound Summary. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025).[6] C&L Inventory: 1-(4-nitrophenyl)ethane-1,2-diol. [Link][6]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitro Compounds. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Mobile [my.chemius.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-(4-Nitrophenyl)ethane-1,2-diol | C8H9NO4 | CID 4117200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
